Methoxycyclooctane
Description
Methoxycyclooctane is a cyclic ether compound comprising a cyclooctane ring substituted with a methoxy group (-OCH₃). While specific data on this compound are absent in the provided evidence, its properties can be inferred from structurally analogous compounds. Cyclic ethers are characterized by their ring size and substituents, which influence stability, reactivity, and applications. This compound’s eight-membered ring likely exhibits greater conformational flexibility compared to smaller cyclic ethers, reducing ring strain and enhancing thermal stability. Such compounds are typically used as solvents, intermediates in organic synthesis, or in materials science due to their moderate polarity and inertness under standard conditions .
Properties
CAS No. |
13213-32-6 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
methoxycyclooctane |
InChI |
InChI=1S/C9H18O/c1-10-9-7-5-3-2-4-6-8-9/h9H,2-8H2,1H3 |
InChI Key |
FEBQZXLIAIUGGQ-UHFFFAOYSA-N |
SMILES |
COC1CCCCCCC1 |
Canonical SMILES |
COC1CCCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclooctane, methoxy- typically involves the methoxylation of cyclooctane. One common method is the reaction of cyclooctane with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of cyclooctane, methoxy- may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as sulfuric acid or other strong acids are commonly used to promote the methoxylation reaction. The process is typically carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methoxycyclooctane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclooctane derivatives with different functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: this compound can be converted to cyclooctanone or cyclooctanoic acid.
Reduction: The compound can be reduced to cyclooctanol.
Substitution: Various substituted cyclooctane derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
Methoxycyclooctane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving membrane permeability and interactions due to its amphiphilic nature.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of cyclooctane, methoxy- involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and binding properties. These interactions can influence the compound’s behavior in biological systems and its effectiveness in industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methoxycyclopentane (Cyclopentane, Methoxy-)
- Structure : Five-membered cyclic ether.
- Regulatory Status: Subject to significant new use regulations (TSCA §721.10169), indicating unique industrial or environmental risks .
1-Methoxyoctadecane
- Structure : Linear ether with an 18-carbon chain.
- Key Differences :
- Molecular Weight : 284.52 g/mol (vs. ~142.23 g/mol for methoxycyclooctane), leading to higher melting/boiling points and lipophilicity.
- Applications : Used in surfactants or lubricants, whereas cyclic ethers like this compound serve as solvents .
- Safety Profile : Requires specific first-aid measures for inhalation or skin contact, reflecting differences in volatility and exposure routes .
Methoxycarbonyl Cyclic Esters (e.g., Methyl 3-oxocyclopentanecarboxylate)
- Structure : Cyclic esters with methoxycarbonyl (-COOCH₃) groups.
- Key Differences: Reactivity: Esters undergo hydrolysis and nucleophilic attacks more readily than ethers, limiting their utility in non-polar environments.
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Insights
Linearity vs. Cyclicity: Linear ethers exhibit higher molecular weights and lipophilicity, making them suitable for non-polar applications, while cyclic ethers prioritize solvent compatibility .
Functional Group Impact : Esters, despite structural similarities to ethers, display distinct reactivity profiles, emphasizing the need for tailored handling in synthetic workflows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
